Cas no 1398065-52-5 (N,N,N',N'-Tetramethyl-1,3-propanediamine-d18)
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 Chemical and Physical Properties
Names and Identifiers
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- N,N,N′,N′-Tetramethyl-1,3-propanediamine-d18
- N,N,N,N-Tetramethyl-1,3-propanediamine-d18
- N,N,N',N'-Tetramethyl-1,3-propanediamine-d18
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- Inchi: 1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2
- InChI Key: DMQSHEKGGUOYJS-UWBLXWIRSA-N
- SMILES: C([2H])([2H])(N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T204794-1mg |
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 |
1398065-52-5 | 1mg |
$ 64.00 | 2023-09-06 | ||
| TRC | T204794-2mg |
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 |
1398065-52-5 | 2mg |
$81.00 | 2023-05-17 | ||
| TRC | T204794-10mg |
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 |
1398065-52-5 | 10mg |
$ 167.00 | 2023-09-06 |
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on N,N,N',N'-Tetramethyl-1,3-propanediamine-d18
Professional Introduction to N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 (CAS No. 1398065-52-5)
N,N,N',N'-Tetramethyl-1,3-propanediamine-d18, a deuterated derivative of N,N,N',N'-tetramethyl-1,3-propanediamine, is a compound of significant interest in the field of pharmaceutical chemistry and biochemical research. This compound, identified by its CAS number 1398065-52-5, is widely utilized as an intermediate in the synthesis of various pharmacologically active molecules. The introduction of deuterium atoms into the molecular structure not only enhances analytical precision but also offers insights into metabolic pathways and drug interactions.
The unique chemical properties of N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 make it an invaluable tool in modern drug discovery and development. Its molecular structure, featuring four methyl groups and a symmetrically arranged diamine backbone, contributes to its stability and reactivity under various chemical conditions. This stability is particularly advantageous in high-resolution NMR spectroscopy, where the deuterated form provides clear signals that aid in structural elucidation and dynamic studies.
In recent years, the application of deuterated compounds like N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 has expanded significantly due to their role in understanding the mechanisms of drug metabolism. Deuterium labeling can slow down metabolic processes, allowing researchers to track the fate of drugs more accurately. This technique has been particularly useful in studying the metabolic pathways of drugs such as antiviral agents and anticancer medications. The ability to monitor these pathways with high precision has led to a deeper understanding of drug efficacy and potential side effects.
The pharmaceutical industry has increasingly recognized the importance of isotopically labeled compounds in drug development. N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 serves as a key intermediate in the synthesis of complex molecules that mimic natural biological systems. Its use in medicinal chemistry has enabled the creation of novel compounds with improved pharmacokinetic profiles. For instance, deuterated analogs of existing drugs have shown enhanced bioavailability and reduced toxicity, making them promising candidates for clinical trials.
Advances in synthetic methodologies have further enhanced the utility of CAS No. 1398065-52-5. Modern techniques such as catalytic hydrogenation and asymmetric synthesis have made it possible to produce high-purity forms of this compound efficiently. These advancements have not only reduced production costs but also improved the scalability for industrial applications. As a result, researchers can now access larger quantities of deuterated diamines for their studies without compromising on quality.
The role of N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 extends beyond drug development into the realm of biochemical research. Its incorporation into biomolecules allows scientists to investigate enzyme mechanisms and protein-ligand interactions with greater detail. By studying how these labeled compounds interact with biological targets, researchers can gain insights into disease pathways and develop targeted therapies. This approach has been particularly valuable in understanding neurodegenerative diseases and cancer biology.
In conclusion, the multifaceted applications of N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 underscore its importance in contemporary chemical and pharmaceutical research. Its unique properties as a deuterated diamine make it an indispensable tool for structural analysis, metabolic studies, and drug development. As scientific understanding continues to evolve, the role of isotopically labeled compounds like this one will undoubtedly expand, offering new opportunities for therapeutic innovation.
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